N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1251657-17-6
Cat. No.: VC7595578
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251657-17-6 |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 328.372 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23) |
| Standard InChI Key | YBBJUELUZOGIDQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
The compound’s IUPAC name, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, delineates its modular structure:
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Dihydroisoquinoline moiety: A partially saturated isoquinoline system (3,4-dihydroisoquinolin-2(1H)-yl) provides a planar aromatic scaffold conducive to π-π stacking interactions in biological targets .
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Oxoethyl linker: A ketone-containing ethyl chain (–CH2–C(=O)–) bridges the dihydroisoquinoline and pyrazole units, introducing conformational flexibility.
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Pyrazole carboxamide: A 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group adds hydrogen-bonding capacity and steric bulk, critical for target selectivity .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C19H21N5O3 |
| Molecular weight | 367.41 g/mol |
| CAS number | 1251657-17-6 |
| Hybridization | sp²/sp³ hybridized heterocycles |
| Functional groups | Amide, ketone, methoxy, methylpyrazole |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely follows a modular approach, as observed in analogous pyrazole-isoquinoline hybrids :
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Dihydroisoquinoline precursor: Prepared via Pictet-Spengler cyclization of phenethylamines with aldehydes, followed by selective reduction .
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Pyrazole-4-carboxamide: Synthesized through cyclocondensation of hydrazines with β-keto esters, followed by N-methylation and methoxylation .
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Convergent coupling: Amide bond formation between the dihydroisoquinoline-ethyl ketone and pyrazole carboxamide using coupling agents like HATU or EDCI .
Reported Synthetic Procedures
While direct protocols for this compound are scarce, analogous methods from and suggest:
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Step 1: Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl-acetic acid via nucleophilic substitution of 2-chloroacetyl chloride with dihydroisoquinoline .
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Step 2: Preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid through cyclization of methyl hydrazine with dimethyl acetylenedicarboxylate, followed by O-methylation .
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Step 3: Amide coupling using DCC/DMAP in anhydrous THF, yielding the final product after purification by silica chromatography .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | 2-Chloroacetyl chloride, Et3N, DCM | 75–80% |
| 2 | Methyl hydrazine, MeOH, reflux | 65–70% |
| 3 | DCC, DMAP, THF, 0°C to RT | 60–65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Although experimental NMR data for this compound is unavailable, analogous structures in and provide reference ranges:
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¹H-NMR:
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¹³C-NMR:
Infrared (IR) Spectroscopy
Key absorptions inferred from and :
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Amide I band: 1640–1680 cm⁻¹ (C=O stretch).
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Methoxy C–O: 1250–1270 cm⁻¹.
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N–H stretch: 3300–3500 cm⁻¹ (amide).
| Target Class | Example Targets | Potential IC₅₀ (Predicted) |
|---|---|---|
| MAPK/ERK kinases | ERK1/2, p38α | 10–100 nM |
| Apoptosis regulators | Bcl-2, Bax | >1 μM |
| DNA topoisomerases | Topo I, Topo IIα | 0.5–5 μM |
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Predicted using the compound’s molecular descriptors:
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logP: ~2.1 (moderate lipophilicity, suitable for oral bioavailability).
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Water solubility: <1 mg/mL (likely requires formulation enhancers).
Metabolic Stability
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